molecular formula C16H13Cl2F3N2O B4284344 N-(4-CHLOROPHENETHYL)-N'-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]UREA

N-(4-CHLOROPHENETHYL)-N'-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]UREA

Cat. No.: B4284344
M. Wt: 377.2 g/mol
InChI Key: GVAFYDPGEYSUJM-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-N’-[2-chloro-5-(trifluoromethyl)phenyl]urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of chlorophenyl and trifluoromethylphenyl groups attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-N’-[2-chloro-5-(trifluoromethyl)phenyl]urea typically involves the reaction of 4-chlorophenylethylamine with 2-chloro-5-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate carbamate, which then undergoes cyclization to form the desired urea derivative.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-N’-[2-chloro-5-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The chlorophenyl and trifluoromethylphenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Oxidized urea derivatives.

    Reduction: Amine derivatives.

    Substitution: Hydroxyl or amino-substituted urea derivatives.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-N’-[2-chloro-5-(trifluoromethyl)phenyl]urea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-N’-[2-chloro-5-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenyl)ethyl]-N’-[2-chlorophenyl]urea
  • N-[2-(4-chlorophenyl)ethyl]-N’-[2-fluorophenyl]urea
  • N-[2-(4-chlorophenyl)ethyl]-N’-[2-bromophenyl]urea

Uniqueness

N-[2-(4-chlorophenyl)ethyl]-N’-[2-chloro-5-(trifluoromethyl)phenyl]urea is unique due to the presence of both chlorophenyl and trifluoromethylphenyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[2-(4-chlorophenyl)ethyl]-3-[2-chloro-5-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2F3N2O/c17-12-4-1-10(2-5-12)7-8-22-15(24)23-14-9-11(16(19,20)21)3-6-13(14)18/h1-6,9H,7-8H2,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAFYDPGEYSUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-CHLOROPHENETHYL)-N'-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]UREA
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N-(4-CHLOROPHENETHYL)-N'-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]UREA
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N-(4-CHLOROPHENETHYL)-N'-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]UREA
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N-(4-CHLOROPHENETHYL)-N'-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]UREA
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N-(4-CHLOROPHENETHYL)-N'-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]UREA
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N-(4-CHLOROPHENETHYL)-N'-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]UREA

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